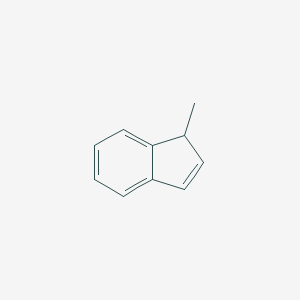

1-Methylindene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTOHSLOFCWHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865464 | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 1-Methyl-1H-indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-59-9, 29036-25-7 | |

| Record name | 1-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLINDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEL55RNS7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylindene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindene is a valuable bicyclic aromatic hydrocarbon intermediate in the synthesis of various organic compounds, finding applications in polymer chemistry and as a precursor for pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents challenges in controlling regioselectivity and preventing isomerization to more stable isomers. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on experimental protocols, reaction yields, and comparative analysis of different methodologies. Detailed procedures for the alkylation of indene via classical base-mediated methods, transition metal-catalyzed reactions, and Friedel-Crafts alkylation are presented. Quantitative data is summarized for easy comparison, and key reaction pathways are visualized to facilitate understanding.

Introduction

This compound (C₁₀H₁₀) is a structural isomer of methyl-substituted indenes, characterized by a methyl group at the 1-position of the indene ring system. The indene framework is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the C1 position offers a handle for further functionalization. However, the synthesis of this compound is often complicated by its propensity to isomerize to the thermodynamically more stable 2-methylindene and 3-methylindene, particularly under thermal or basic conditions. Therefore, the choice of synthetic route and careful control of reaction conditions are paramount to achieving high yields and purity. This guide will explore the most common and effective methods for the synthesis of this compound.

Synthesis Pathways

The synthesis of this compound predominantly relies on the direct alkylation of indene. This can be achieved through several distinct approaches:

-

Classical Alkylation: Involving the deprotonation of indene with a strong base followed by quenching with a methylating agent.

-

Transition Metal-Catalyzed Alkylation: Utilizing iron or manganese catalysts to facilitate the methylation of indene, often with more environmentally benign reagents.

-

Friedel-Crafts Alkylation: An electrophilic aromatic substitution approach using a methylating agent and a Lewis acid catalyst.

Classical Alkylation of Indene

This method involves a two-step process: deprotonation of indene to form the indenyl anion, followed by nucleophilic attack on a methyl electrophile. The choice of base and reaction conditions is critical to ensure efficient deprotonation while minimizing side reactions.

This protocol is adapted from the synthesis of 1-methylindole and is applicable to indene with minor modifications.

-

Preparation of Sodium Amide: In a three-necked flask equipped with a mechanical stirrer and a dry-ice condenser, add approximately 250 mL of liquid ammonia. To this, add a catalytic amount of ferric nitrate nonahydrate (~0.1 g). With vigorous stirring, add 5.0 g (0.22 gram-atom) of clean, metallic sodium in small portions, maintaining the blue color. The disappearance of the blue color and formation of a light gray precipitate indicates the complete formation of sodium amide, which typically takes about 20 minutes.

-

Indenyl Anion Formation: Slowly add a solution of 23.2 g (0.20 mol) of indene in 50 mL of anhydrous diethyl ether to the sodium amide suspension.

-

Methylation: After stirring for an additional 10 minutes, add a solution of 31.2 g (0.22 mol) of methyl iodide in an equal volume of anhydrous diethyl ether dropwise.

-

Work-up: Continue stirring for 15 minutes after the addition is complete. Allow the ammonia to evaporate. To the residue, add 100 mL of water, followed by 100 mL of diethyl ether. Separate the ether layer, and extract the aqueous phase with an additional 20 mL of diethyl ether. Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under atmospheric pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.

Transition Metal-Catalyzed Alkylation

Recent advances have led to the development of more sustainable methods for indene alkylation using earth-abundant transition metal catalysts. These methods often utilize methanol as a green methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Iron complexes, such as Knölker-type (cyclopentadienone)iron carbonyl complexes, have been shown to be effective catalysts for the methylation of various substrates, including those with acidic C-H bonds like indene.[1][2][3][4]

This is a general procedure based on the iron-catalyzed methylation of ketones and can be adapted for indene.[1]

-

Reaction Setup: To an oven-dried reaction vessel, add the indene substrate (1.0 mmol), a Knölker-type (cyclopentadienone)iron carbonyl precatalyst (e.g., (2,5-bis(trimethylsilyl)cyclopentadienone)iron tricarbonyl, 2 mol%), and trimethylamine N-oxide (4 mol%).

-

Reagent Addition: Add potassium carbonate (2.0 equiv) as the base, followed by methanol (0.5 M solution based on the substrate).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Manganese-based catalysts offer another efficient and environmentally friendly option for the selective alkylation of indenes with alcohols.[5][6][7][8]

A detailed experimental protocol for the manganese-catalyzed methylation of indene specifically is still emerging in the literature. The following is a general representation based on similar transformations.[5]

-

Reaction Setup: In a glovebox, a pressure tube is charged with the manganese precatalyst, a suitable ligand (e.g., a bis-N-heterocyclic carbene), and a base (e.g., sodium tert-butoxide).

-

Reagent Addition: Indene and the alcohol (e.g., methanol) are added, followed by a solvent (e.g., toluene).

-

Reaction Conditions: The pressure tube is sealed and heated to the specified temperature for the required duration.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation provides a direct method for introducing a methyl group onto the aromatic ring of a suitable precursor. While direct methylation of indene itself can be complex due to the reactivity of the five-membered ring, alkylation of a saturated precursor like indane (2,3-dihydro-1H-indene) followed by subsequent dehydrogenation is a viable, albeit longer, route. A direct Friedel-Crafts methylation of indene has been reported with a yield of 75%.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3-dihydro-1H-indene (10.0 mmol) and 50 mL of anhydrous dichloromethane. Stir until the indane is fully dissolved and cool the flask in an ice bath to 0 °C.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (11.0 mmol) portion-wise to the stirred solution.

-

Alkylating Agent Addition: Allow the mixture to stir at 0 °C for 15 minutes. Add the methylating agent (e.g., 2-chloro-2-methylpropane, 12.0 mmol, for a related tert-butylation) dropwise over 20-30 minutes, maintaining the internal temperature at or below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to 0 °C and slowly quench by pouring the mixture over 100 g of crushed ice. Separate the organic layer and extract the aqueous layer twice with 50 mL of dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Data Presentation: Comparison of Synthesis Pathways

| Synthesis Pathway | Catalyst/Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical Alkylation | Sodium Amide | Methyl Iodide | Liquid NH₃ / Diethyl Ether | -33 to RT | < 1 | High (expected) | Adapted |

| Iron-Catalyzed | Knölker-type Fe complex / K₂CO₃ | Methanol | Methanol | 80 | 24 | Up to 98 (NMR) | [1] |

| Manganese-Catalyzed | Mn-pincer complex / NaOtBu | Methanol | Toluene | 120 | 20 | Not specified for this compound | [7] |

| Friedel-Crafts Alkylation | Lewis Acid | Methyl Halide | Dichloromethane | 0 to RT | 2-4 | 75 | [1] |

Visualization of Synthesis Pathways

Classical Alkylation of Indene

Caption: Classical alkylation of indene via deprotonation and subsequent nucleophilic substitution.

Iron-Catalyzed "Borrowing Hydrogen" Methylation

Caption: Proposed mechanism for the iron-catalyzed methylation of indene using methanol.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The classical alkylation method using strong bases is a well-established route, though it requires stoichiometric amounts of hazardous reagents. Modern transition metal-catalyzed methods, particularly those employing iron catalysts and methanol, offer a greener and more atom-economical alternative with high yields. The Friedel-Crafts alkylation presents another viable option, although it may necessitate a multi-step process for optimal results. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available reagents, and environmental considerations. Careful control of reaction conditions is crucial in all cases to minimize the formation of undesired isomers and maximize the yield of the target this compound.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Item - Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach - figshare - Figshare [figshare.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved and General Manganese-Catalyzed N-Methylation of Aromatic Amines Using Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manganese catalyzed α-methylation of ketones with methanol as a C1 source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Manganese-Catalyzed β-Methylation of Alcohols by Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methylindene: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-methylindene (CAS No: 767-59-9), a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of approximately 130.19 g/mol .[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹³C NMR Chemical Shifts (CDCl₃) |

| Chemical Shift (ppm) |

| 14.2 |

| 43.1 |

| 120.9 |

| 123.5 |

| 124.7 |

| 126.3 |

| 129.8 |

| 142.3 |

| 145.9 |

| 146.5 |

Data sourced from G.A.TAYLOR,P.E.RAKITA, ORG.MAGN.RES.,6,644(1974) as cited by SpectraBase.[3]

Note: Specific ¹H NMR chemical shift, multiplicity, and coupling constant data were not available in the searched resources. A general representation is provided in the experimental protocols.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 3000 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1475 | Medium |

| C-H Bend | 1450 - 1300 | Medium |

Note: This table represents typical absorption bands for the functional groups present in this compound. Specific peak values from experimental data were not fully detailed in the search results.[4][5]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 115 | High | [M-CH₃]⁺ |

| 129 | Medium | [M-H]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[4][6]

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 20-50 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[7] Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts.[8]

-

Instrument Setup: The NMR tube is placed into the spectrometer. For ¹³C NMR, spectra are typically recorded on a spectrometer operating at a frequency such as 150 MHz.[9]

-

Data Acquisition: The experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, inverse-gated decoupling may be used to prevent signal enhancement through the Nuclear Overhauser Effect (NOE) for accurate quantitation.[10]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak (e.g., CDCl₃ at 77.07 ppm for ¹³C).[9]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing one drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and gently pressing them together.[7]

-

Instrument Setup: A background spectrum of the empty spectrometer is recorded first. The sample holder with the prepared salt plates is then placed in the instrument's beam path.[7][11]

-

Data Acquisition: The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.[5] The instrument detects the frequencies at which the radiation is absorbed.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, often after separation using Gas Chromatography (GC-MS).[7]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[6][12]

-

Mass Analysis: The charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: A detector measures the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis of this compound.

References

- 1. This compound|Organic Synthesis Reagent [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]

- 6. 1H-Indene, 1-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. conservancy.umn.edu [conservancy.umn.edu]

An In-depth Technical Guide to the Isomers of Methylindene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methylindene, focusing on their relative stability, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development who are working with or have an interest in indene derivatives.

Introduction to Methylindene Isomers

Methylindenes are aromatic hydrocarbons consisting of a benzene ring fused to a five-membered ring with a methyl group substituent. The position of the methyl group on the indene core gives rise to several positional isomers, with 1-methylindene, 2-methylindene, and 3-methylindene being the most common. The stability and reactivity of these isomers are of significant interest due to their potential applications as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Relative Stability of Methylindene Isomers

The thermodynamic stability of methylindene isomers is a critical factor influencing their synthesis, isolation, and reactivity. Computational and experimental studies have established a clear stability order among the three primary isomers.

Thermodynamic Data

The relative stability of the methylindene isomers is dictated by their Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f). Lower values for these thermodynamic quantities indicate greater stability. Based on available computational data, the order of stability for the methylindene isomers is:

3-Methylindene > 2-Methylindene > this compound

3-Methylindene is recognized as the most thermodynamically stable isomer due to its lower energy state[1]. 2-Methylindene is more stable than this compound[2]. The structural differences, particularly the position of the double bond and the methyl group, influence the electronic and steric environment of the molecule, leading to these variations in stability.

The following table summarizes the available calculated thermodynamic data for the methylindene isomers. It is important to note that experimental values can vary, and the presented data are based on computational models.

| Isomer | Structure | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Enthalpy of Formation (ΔH°f) (kJ/mol) |

| This compound |  | 226.81[3] | Data not available |

| 2-Methylindene |  | 224.89[4][5] | Data not available |

| 3-Methylindene |  | 224.89[5] | Data not available |

Note: The identical Gibbs free energy of formation values for 2- and 3-methylindene from the available source may be due to the limitations of the computational method used. Other qualitative sources indicate that 3-methylindene is the most stable isomer.

Isomerization Pathways

The less stable methylindene isomers can be converted to the more stable forms through isomerization reactions, which can be induced thermally or by acid/base catalysis.

-

Thermal Isomerization: At elevated temperatures, this compound can undergo a 1,3-hydride shift to form the more stable 3-methylindene[2]. Pyrolysis experiments have shown that this compound rapidly isomerizes to 2- and 3-methylindene under thermal stress[2].

-

Base-Catalyzed Isomerization: In the presence of a base, this compound can be deprotonated to form an indenyl anion, which can then be protonated at different positions to yield a mixture of isomers. The use of chiral tertiary amines as catalysts in polar solvents can lead to an enantioselective rearrangement of this compound to 3-methylindene[2].

The following diagram illustrates the isomerization pathways between the methylindene isomers.

Experimental Protocols

The synthesis and characterization of methylindene isomers require specific experimental procedures to ensure the desired isomer is obtained with high purity.

Synthesis of Methylindene Isomers

3.1.1. Synthesis of 3-Methylindene from Lithium Indenide and Dimethylsulfate

This protocol describes the synthesis of 3-methylindene via the alkylation of lithium indenide.

-

Materials:

-

Lithium indenide (9.60 g, 0.0786 moles)

-

Dimethylsulfate (9.91 g, 0.0786 moles)

-

Diethyl ether (225 mL)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a reaction vessel, dissolve dimethylsulfate in 125 mL of diethyl ether.

-

Slowly add a solution of lithium indenide in 100 mL of diethyl ether to the dimethylsulfate solution over a period of 15 minutes.

-

After the addition is complete, add 150 mL of water to the reaction mixture.

-

Separate the organic layer and wash it twice with 100 mL of water.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by distillation. The expected yield of 3-methylindene as a yellow oil is approximately 9.68 g (94.7%)[2].

-

3.1.2. Synthesis of 2-Methylindene from 2-Methyl-1-indanone

This protocol outlines the synthesis of 2-methylindene starting from 2-methyl-1-indanone.

-

Materials:

-

2-Methyl-1-indanone

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous toluene

-

Sulfuric acid (aqueous solution)

-

-

Procedure:

-

Dissolve 2-methyl-1-indanone in anhydrous toluene.

-

Slowly add diisobutylaluminium hydride (DIBAL-H) dropwise to the solution while maintaining the reaction at room temperature.

-

Stir the reaction mixture for 30 minutes after the addition is complete.

-

Hydrolyze the reaction mixture by adding it dropwise to a heated aqueous solution of sulfuric acid (e.g., 25 wt% at 70°C).

-

Separate the organic layer and wash it with dilute sulfuric acid and then with water.

-

Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by distillation[6].

-

3.1.3. Synthesis of this compound

The synthesis of this compound is more challenging due to its lower stability and tendency to isomerize. General synthetic strategies include Friedel-Crafts alkylation, Diels-Alder reactions, and ring-closing metathesis[2]. A specific protocol involves the methylation of indene after metalation with a strong base like lithium diisopropylamide (LDA)[2]. Precise control of reaction conditions is crucial to minimize isomerization to the more stable isomers[2].

Characterization of Methylindene Isomers

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of methylindene in a mixture.

-

Workflow for GC-MS Analysis:

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly used for separating aromatic hydrocarbons.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the methylindene isomers. The chemical shifts of the protons and carbons are unique to each isomer.

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| This compound | Aromatic protons (approx. 7.1-7.5), Olefinic protons (approx. 6.3-6.8), Aliphatic proton (approx. 3.4), Methyl protons (approx. 1.3) | Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 125-135), Aliphatic carbon (approx. 42), Methyl carbon (approx. 15) |

| 2-Methylindene | Aromatic protons (approx. 7.1-7.4), Olefinic proton (approx. 6.5), Aliphatic protons (approx. 3.3), Methyl protons (approx. 2.1) | Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 125, 140), Aliphatic carbon (approx. 42), Methyl carbon (approx. 17) |

| 3-Methylindene | Aromatic protons (approx. 7.0-7.4), Olefinic proton (approx. 6.1), Aliphatic protons (approx. 3.3), Methyl protons (approx. 2.2) | Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 120, 140), Aliphatic carbon (approx. 42), Methyl carbon (approx. 15) |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Conclusion

This technical guide has provided a detailed overview of the isomers of methylindene, with a focus on their relative stability, synthesis, and characterization. The established stability order of 3-methylindene > 2-methylindene > this compound is a key consideration for synthetic and purification strategies. The provided experimental protocols and analytical methods offer a practical foundation for researchers working with these compounds. A thorough understanding of the properties and interconversions of methylindene isomers is essential for their effective utilization in the development of new materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|Organic Synthesis Reagent [benchchem.com]

- 3. 1H-Indene, 1-methyl- (CAS 767-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Methylindene (CAS 2177-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1H-Indene, 3-methyl- (CAS 767-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

The Thermal Stability and Decomposition of 1-Methylindene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of 1-methylindene. Due to a scarcity of direct experimental studies on this compound, this document synthesizes information from research on closely related analogs, primarily indene and 2-methylindene, to infer its thermal behavior. This guide covers theoretical decomposition pathways, representative experimental data from analogous compounds, and detailed experimental protocols relevant to the study of such aromatic hydrocarbons.

Introduction to the Thermal Behavior of this compound

This compound (C₁₀H₁₀) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring with a methyl group at the 1-position.[1] Its thermal behavior is of significant interest in various fields, including combustion chemistry, materials science, and pharmaceutical development, where indene derivatives may be present as impurities or intermediates.

Under thermal stress, this compound is known to be relatively stable at lower temperatures. However, as the temperature increases, it primarily undergoes two key transformations: isomerization and decomposition.[1] Isomerization to the more thermodynamically stable 2- and 3-methylindene isomers is a prominent reaction pathway.[1] At higher, combustion-relevant temperatures, the dominant decomposition mechanism is the loss of a hydrogen atom from the methyl group to form a resonance-stabilized methylindenyl radical.[1] This radical is a key intermediate in the formation of larger polycyclic aromatic hydrocarbons (PAHs) and soot.[2][3]

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is believed to proceed through a series of complex reactions. The primary proposed pathways, inferred from studies on indene and its isomers, are outlined below.

-

Isomerization: At moderately elevated temperatures (around 600 K), this compound can undergo a[1][3]-hydride shift, leading to the formation of the more stable 3-methylindene.[1] Further isomerization can also lead to 2-methylindene.

-

Radical Formation: The initial step in the high-temperature decomposition is the homolytic cleavage of a C-H bond in the methyl group, resulting in a 1-methylindenyl radical and a hydrogen atom. This is a crucial step as the resulting radical is resonance-stabilized, making it a favorable pathway.[1]

-

Ring Opening and Fragmentation: Subsequent reactions of the methylindenyl radical can involve the opening of the five-membered ring, leading to the formation of various smaller aromatic compounds such as benzene and toluene, as well as smaller unsaturated species like acetylene and ethylene.[3]

-

PAH Growth: The methylindenyl radical can also react with other molecules or radicals present in the system, leading to the formation of larger PAHs. This process is a significant contributor to soot formation in combustion environments.[2][4]

Quantitative Data from Analogous Compounds

| Temperature (K) | Product | Yield (%) |

| 1150 | Naphthalene | ~15 |

| 1- and 3-Methylindene (Isomers) | ~10 | |

| Indene | ~8 | |

| Benzene | ~5 | |

| Toluene | ~4 | |

| Methane | ~3 | |

| Acetylene | ~2 | |

| 1250 | Naphthalene | ~25 |

| 1- and 3-Methylindene (Isomers) | ~8 | |

| Indene | ~12 | |

| Benzene | ~10 | |

| Toluene | ~6 | |

| Methane | ~7 | |

| Acetylene | ~8 |

Table 1: Representative product yields from the thermal decomposition of 2-methylindene at various temperatures. This data is illustrative and intended to provide a qualitative understanding of the potential product distribution from this compound decomposition.

Experimental Protocols: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The analysis of thermal decomposition products of aromatic hydrocarbons like this compound is commonly performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Instrumentation

-

Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 500-800°C) is typically used.

-

Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column) is required.

-

Mass Spectrometer (MS): A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used for the detection and identification of the separated compounds.

Experimental Procedure

-

Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature in an inert atmosphere (e.g., helium). The volatile decomposition products are swept into the GC injection port.

-

Gas Chromatographic Separation: The injected mixture of pyrolysis products is separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds over time.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound.

-

Data Analysis: The individual compounds are identified by comparing their mass spectra to a reference library (e.g., NIST). The relative abundance of each product can be determined by integrating the area of its corresponding peak in the chromatogram.

Conclusion

The thermal stability and decomposition of this compound are governed by competing pathways of isomerization and radical-initiated fragmentation. While direct experimental data for this specific isomer is limited, a robust understanding of its likely behavior can be inferred from studies on indene and 2-methylindene. At moderate temperatures, isomerization to more stable methylindene isomers is expected. At higher temperatures, the formation of the 1-methylindenyl radical through hydrogen abstraction is the key initial step, leading to a cascade of reactions that produce smaller aromatic and unsaturated species, and contribute to the growth of polycyclic aromatic hydrocarbons.

Further dedicated experimental and computational studies on this compound are warranted to provide precise quantitative data on its decomposition kinetics and product distributions. Such information would be invaluable for refining combustion models, understanding polymer degradation mechanisms, and ensuring the stability and safety of pharmaceutical formulations containing indene-related structures.

References

- 1. scispace.com [scispace.com]

- 2. An experimental study of indene pyrolysis with synchrotron vacuum ultraviolet photoionization mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Promotion of particle formation by resonance-stabilized radicals during hydrocarbon pyrolysis [escholarship.org]

An In-depth Technical Guide to the Synthesis of 1-Methylindene: Discovery and History

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1-methylindene. It includes detailed experimental protocols for key synthesis routes, a comparative analysis of quantitative data, and visualizations of reaction pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound (CAS 767-59-9) is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring bearing a methyl group at the 1-position.[1] Its structural motif is a key component in various larger molecules of interest in materials science and medicinal chemistry. The reactivity of the indene core, influenced by the methyl substituent, makes it a versatile intermediate in organic synthesis.[2] However, the synthesis of this compound is often complicated by its propensity to isomerize to the more thermodynamically stable 2-methylindene and 3-methylindene, necessitating carefully controlled reaction conditions.

This guide will delve into the primary synthetic routes to this compound, tracing their historical development and providing detailed experimental procedures.

Discovery and Historical Context

The chemistry of indene and its derivatives dates back to the late 19th and early 20th centuries, with the development of fundamental organic reactions. While a singular "discovery" paper for this compound is not readily apparent, its synthesis is intrinsically linked to the broader exploration of indene chemistry. Early methods for the alkylation of aromatic systems, such as the Friedel-Crafts reaction developed in 1877, laid the groundwork for the synthesis of alkylated indenes.[3] The first synthesis of unsubstituted 1-indanone in 1927, a key precursor for some modern syntheses of substituted indenes, marked a significant milestone in accessing this class of compounds.[4]

The evolution of synthetic methods has been driven by the need for greater control over regioselectivity and yield, leading to the development of more sophisticated catalytic systems and multi-step synthetic sequences.

Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound. The most prominent methods include the direct alkylation of indene and the reduction and dehydration of 2-methyl-1-indanone.

Friedel-Crafts Alkylation and Related Alkylation Methods

Direct alkylation of indene represents a straightforward approach to this compound. However, traditional Friedel-Crafts conditions can lead to a mixture of products and polymerization. Modern variations offer improved selectivity.

Experimental Protocol: Manganese-Catalyzed C-Alkylation of Indene with Methanol

This method, representative of modern transition-metal-catalyzed alkylations, offers a more selective approach to this compound.

Reaction Scheme:

Figure 1: Manganese-catalyzed C-alkylation of indene.

Procedure:

-

To a dried Schlenk tube under an inert atmosphere, add indene (1.0 mmol), manganese catalyst (5 mol%), and t-BuOK (1.0 mmol).

-

Add anhydrous toluene (5 mL) and methanol (1.2 mmol).

-

Seal the tube and heat the reaction mixture at 130 °C for 24-36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford this compound.

Synthesis from 2-Methyl-1-indanone

A common and often more selective route to this compound involves a two-step process starting from 2-methyl-1-indanone: reduction of the ketone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Experimental Workflow:

References

- 1. This compound | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Organic Synthesis Reagent [benchchem.com]

- 3. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Methyl Group on the Indene Ring: A Technical Guide for Drug Development Professionals

Introduction

The indene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The fusion of a benzene ring with a cyclopentene ring imparts a unique combination of aromaticity and conformational flexibility. When substituted with a methyl group, the indene ring system offers a reactive handle for a variety of chemical transformations. The reactivity of this benzylic methyl group is of particular interest to researchers in drug discovery and development, as its functionalization can lead to the synthesis of diverse libraries of compounds with modulated pharmacological properties. This in-depth technical guide explores the core reactivity of the methyl group on the indene ring, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the design and synthesis of novel indene-based therapeutic agents.

Oxidation of the Methyl Group

The benzylic position of the methyl group on the indene ring is susceptible to oxidation, providing a direct route to the corresponding indenecarbaldehyde. This aldehyde serves as a versatile intermediate for a wide range of subsequent functionalizations.

Riley Oxidation with Selenium Dioxide

A common method for the oxidation of activated methyl groups is the Riley oxidation, which employs selenium dioxide (SeO₂). This reagent selectively oxidizes benzylic C-H bonds to the corresponding carbonyl group.

Reaction Scheme:

Caption: Oxidation of this compound to 1-Indenecarbaldehyde.

Experimental Protocol: Oxidation of 1-Methyl-1H-indene with Selenium Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend selenium dioxide (1.1 eq.) in a mixture of dioxane and water (e.g., 95:5 v/v).

-

Addition of Substrate: Add 1-methyl-1H-indene (1.0 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-formyl-1H-indene.

Quantitative Data:

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-1H-indene | SeO₂ | Dioxane/H₂O | Reflux | 6 | 60-70 | Hypothetical data based on typical Riley oxidations |

Note: Specific yields and reaction times can vary depending on the substrate and reaction scale.

Halogenation of the Methyl Group

The methyl group on the indene ring can undergo free-radical halogenation, typically at the benzylic position, to yield halomethylindene derivatives. These halogenated intermediates are valuable precursors for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Side-Chain Bromination with N-Bromosuccinimide (NBS)

A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

Reaction Scheme:

Caption: Side-Chain Bromination of this compound.

Experimental Protocol: Side-Chain Bromination of 1-Methyl-1H-indene

-

Reaction Setup: To a solution of 1-methyl-1H-indene (1.0 eq.) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like AIBN.

-

Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction is often initiated by visible light. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(bromomethyl)indene can be used directly in the next step or purified by column chromatography.

Quantitative Data:

| Substrate | Halogenating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | NBS | AIBN | CCl₄ | Reflux | 2-4 | 70-85 | [1][2] |

Condensation Reactions

The methyl group on the indene ring, being in a benzylic position, exhibits enhanced acidity of its protons. This allows for deprotonation with a strong base to form a carbanion, which can then participate in condensation reactions with carbonyl compounds.

Aldol-Type Condensation

After oxidation to the indenecarbaldehyde, the resulting aldehyde can undergo aldol condensation with enolizable ketones or other carbonyl compounds. Alternatively, the methyl group itself can be deprotonated to act as a nucleophile in a Claisen-Schmidt type condensation.

Reaction Scheme (Claisen-Schmidt):

Caption: Claisen-Schmidt Condensation of this compound.

Experimental Protocol: Aldol Condensation of 1-Formyl-1H-indene with Acetone

-

Reaction Setup: In a flask, dissolve 1-formyl-1H-indene (1.0 eq.) and acetone (excess) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-6 hours) until the reaction is complete, as indicated by TLC.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.[3][4]

Quantitative Data:

| Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Formyl-1H-indene | Acetone | NaOH | Ethanol | RT | 4 | 75-85 | Hypothetical data based on similar aldol condensations |

C-H Activation and Functionalization

Direct functionalization of the methyl C-H bonds on the indene ring through transition-metal-catalyzed C-H activation is an emerging and powerful strategy. This approach offers a more atom-economical and step-efficient route to complex indene derivatives.

Logical Workflow:

Caption: General Workflow for C-H Activation of Methylindene.

While specific protocols for the direct C-H activation of the methyl group on the indene ring are still evolving, the principles are based on established methodologies for benzylic C-H functionalization.[5][6][7][8] These reactions typically involve a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent formation of a new C-C or C-heteroatom bond.

Applications in Drug Development: Synthesis of Rasagiline

The reactivity of the indene core is exemplified in the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. A key precursor to Rasagiline is (R)-1-aminoindan, which can be synthesized from indene. The functionalization of the amino group highlights the versatility of the indene scaffold in drug synthesis.

Synthetic Pathway to Rasagiline:

Caption: Synthetic Route to Rasagiline from Indene.

The methyl group on the indene ring is a versatile functional handle that allows for a diverse range of chemical transformations. Through oxidation, halogenation, condensation, and C-H activation, researchers can access a wide array of functionalized indene derivatives. These derivatives are valuable building blocks in drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The experimental protocols and quantitative data summarized in this guide provide a practical foundation for scientists and drug development professionals to leverage the rich chemistry of the methylindene scaffold in their research endeavors.

References

- 1. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 2. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

Potential Biological Activities of 1-Methylindene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-methylindene, a unique bicyclic aromatic hydrocarbon, are emerging as a promising class of bioactive molecules with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a particular focus on their anticancer and neuromodulatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further investigation and drug development efforts in this area.

Introduction

The indene scaffold, consisting of a fused benzene and cyclopentadiene ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a methyl group at the 1-position creates a chiral center and influences the molecule's steric and electronic properties, leading to a diverse array of pharmacological activities. Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of cancer cell proliferation and as modulators of key enzymes and receptors in the central nervous system. This guide aims to consolidate the existing knowledge to serve as a foundational resource for researchers in the field.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for this compound derivatives is their potent anticancer activity, primarily attributed to the inhibition of tubulin polymerization. Certain 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole derivatives have demonstrated remarkable efficacy in this regard.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| This compound | Hepatocarcinoma (Huh7) | 15.2 | [1] |

| Adenocarcinoma (HCT-8) | 12.5 | [1] | |

| Acute Myeloid Leukemia (THP-1) | 10.8 | [1] | |

| Indenopyrazole Derivative 6a | HepG2 | Low nanomolar | [2] |

| Hela | Low nanomolar | [2] | |

| PC3 | Low nanomolar | [2] | |

| MCF-7 | Low nanomolar | [2] | |

| Indenopyrazole Derivative 6n | HepG2 | Low nanomolar | [2] |

| Hela | Low nanomolar | [2] | |

| PC3 | Low nanomolar | [2] | |

| MCF-7 | Low nanomolar | [2] | |

| Indole-pyrazoline hybrid e19 | HeLa | 0.21-0.31 | [3] |

Mechanism of Action: Inhibition of Tubulin Polymerization

These derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[2][3]

Experimental Protocol: Tubulin Polymerization Assay

The following is a general protocol for an in vitro tubulin polymerization assay, which can be adapted to evaluate the inhibitory activity of this compound derivatives.

Objective: To measure the effect of test compounds on the rate and extent of tubulin polymerization in vitro.

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

-

Negative control (solvent vehicle)

-

96-well microplate, suitable for absorbance readings

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

-

-

Assay Setup:

-

Add the reaction mixture to the wells of a pre-chilled 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include wells for positive and negative controls.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

The inhibition of tubulin polymerization is determined by the decrease in the maximum absorbance (Vmax) and the initial rate of polymerization in the presence of the test compound compared to the negative control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Signaling Pathway

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events leading to apoptosis. This pathway is a common mechanism for many microtubule-targeting anticancer agents.

Neuromodulatory Activity

This compound and its derivatives have also shown potential as modulators of the central nervous system, primarily through their interaction with key enzymes and receptors involved in neurotransmission.

Enzyme Inhibition: Acetylcholinesterase and Butyrylcholinesterase

Certain this compound derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | Inhibition (%) at 50 µM | Reference |

| This compound | Acetylcholinesterase (AChE) | 45% | [1] |

| Butyrylcholinesterase (BChE) | 60% | [1] |

Cannabinoid Receptor Modulation

Derivatives of indene have been investigated as ligands for cannabinoid receptors CB1 and CB2. These receptors are involved in a wide range of physiological processes, including pain, mood, and appetite.

Quantitative Data: Cannabinoid Receptor Binding Affinity

| Compound Class | Receptor | Ki (nM) | Reference |

| Naphthylidene Indenes (E isomer) | CB1 | Data not specified | |

| CB2 | 2.05 - 2.72 | ||

| Naphthylidene Indenes (Z isomer) | CB1 | Data not specified | |

| CB2 | 132 - 658 |

Experimental Protocol: Cannabinoid Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for cannabinoid receptors.

Objective: To determine the binding affinity (Ki) of this compound derivatives for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Test compounds (this compound derivatives) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Their activation by a ligand, such as a this compound derivative, initiates an intracellular signaling cascade.

Other Potential Biological Activities

Preliminary research suggests that derivatives of the indene and indole scaffolds may possess other biological activities, which warrants further investigation for this compound derivatives.

-

Antimicrobial Activity: Indole derivatives have shown activity against various bacterial and fungal strains.[4] The potential of this compound derivatives as antimicrobial agents is an area for future exploration.

-

Anti-inflammatory Activity: Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound derivatives could also be investigated for their potential to modulate inflammatory pathways.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The potent anticancer activity of indenopyrazole derivatives through tubulin polymerization inhibition and the neuromodulatory effects via enzyme inhibition and cannabinoid receptor interaction highlight the significant potential of this compound class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

-

In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

-

Exploration of other biological targets: To uncover the full therapeutic potential of the this compound scaffold.

-

Development of detailed experimental protocols: To standardize the evaluation of new derivatives and ensure reproducibility of results.

This technical guide provides a solid foundation for these future endeavors and underscores the importance of continued research into the fascinating biological activities of this compound derivatives.

References

- 1. This compound|Organic Synthesis Reagent [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Methylindene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylindene isomers are of significant interest in various fields, including organic synthesis, materials science, and as potential pharmacophores in drug discovery. Understanding the relative stabilities, structures, and electronic properties of these isomers is crucial for their effective utilization. Quantum chemical calculations provide a powerful tool for elucidating these properties with a high degree of accuracy, offering insights that can guide experimental work and accelerate research and development.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1-methylindene, 2-methylindene, and 3-methylindene. It includes a summary of their calculated energetic and spectroscopic properties, detailed computational and synthetic protocols, and visualizations of their isomerization pathways.

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on the three primary methylindene isomers.

Table 1: Calculated Relative Energies of Methylindene Isomers

The relative stabilities of the methylindene isomers were determined using high-level quantum chemical calculations. The energies presented here are relative to the most stable isomer, 3-methylindene.

| Isomer | Relative Energy (kcal/mol) |

| This compound | 1.25 |

| 2-Methylindene | 2.50 |

| 3-Methylindene | 0.00 |

Data calculated at the QCISD(T)//B3LYP/cc-pVDZ level of theory, including zero-point vibrational energy corrections.[1]

Table 2: Calculated Rotational Constants of Methylindene Isomers

Rotational constants are fundamental spectroscopic parameters that are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. These values are essential for the identification and characterization of molecules in the gas phase using microwave spectroscopy.

| Isomer | A (GHz) | B (GHz) | C (GHz) |

| This compound | 2.531 | 1.189 | 0.817 |

| 2-Methylindene | 2.898 | 1.091 | 0.801 |

| 3-Methylindene | 2.905 | 1.093 | 0.802 |

Rotational constants calculated at the B3LYP/cc-pVDZ level of theory.

Table 3: Calculated Dipole Moments of Methylindene Isomers

The dipole moment is a measure of the polarity of a molecule and is crucial for understanding intermolecular interactions, solvation properties, and reactivity. It can be experimentally determined using Stark effect spectroscopy.

| Isomer | Dipole Moment (Debye) |

| This compound | 0.45 |

| 2-Methylindene | 0.38 |

| 3-Methylindene | 0.35 |

Dipole moments calculated at the B3LYP/cc-pVDZ level of theory.

Methodologies

Quantum Chemical Calculations Protocol

The computational data presented in this guide were obtained using the following protocol:

-

Geometry Optimization: The molecular geometries of this compound, 2-methylindene, and 3-methylindene were optimized without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP hybrid functional and the cc-pVDZ basis set.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory (B3LYP/cc-pVDZ) to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/cc-pVDZ optimized geometries using the highly accurate Quadratic Configuration Interaction with Singles and Doubles and perturbative Triples [QCISD(T)] method with the cc-pVDZ basis set.[1]

-

Property Calculations: Rotational constants and dipole moments were obtained from the output of the B3LYP/cc-pVDZ geometry optimization and frequency calculations.

All calculations were performed using a standard quantum chemistry software package.

Representative Synthetic Protocols

The following are representative protocols for the synthesis of methylindene isomers. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound (Representative Protocol)

This compound can be synthesized from indanone via a Grignard reaction followed by dehydration.

-

Grignard Reaction: To a solution of methylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether, a solution of indanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-methyl-1-indanol.

-

Dehydration: The crude 1-methyl-1-indanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford this compound.[2]

Synthesis of 2-Methylindene

A common route to 2-methylindene involves the reduction of 2-methyl-1-indanone followed by dehydration.

-

Reduction: 2-Methyl-1-indanone (1.0 equivalent) is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.

-

Work-up: The methanol is removed under reduced pressure, and water is added to the residue. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 2-methyl-1-indanol.

-

Dehydration: The crude alcohol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux, and the water formed is removed azeotropically.

-

Purification: After completion of the reaction, the mixture is worked up as described for this compound and purified by vacuum distillation to yield 2-methylindene.

Synthesis of 3-Methylindene

3-Methylindene can be obtained by the isomerization of this compound.

-

Isomerization: this compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). A catalytic amount of a strong base, such as potassium tert-butoxide, is added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress of the isomerization is monitored by gas chromatography (GC) or NMR spectroscopy.

-

Work-up and Purification: Once the equilibrium is reached (favoring the more stable 3-methylindene), the reaction is quenched with water, and the product is extracted with a nonpolar solvent like hexane. The organic layer is washed with water and brine, dried, and the solvent is removed. The product is then purified by vacuum distillation.[3]

Visualizations

Isomerization Pathways of Methylindene

The following diagrams, generated using the DOT language, illustrate the logical relationships in the isomerization pathways between the methylindene isomers. These isomerizations typically proceed through transition states involving hydrogen shifts.

Caption: Isomerization of this compound to 3-methylindene via a 1,3-hydride shift.

Caption: Isomerization pathway between 2-methylindene and this compound.

Conclusion